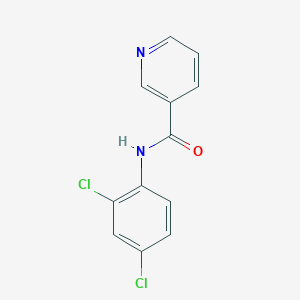
N-(2,4-dichlorophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)pyridine-3-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors.
作用機序
N-(2,4-dichlorophenyl)pyridine-3-carboxamide is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G-protein coupled receptors that are coupled to the inhibitory G-protein Gi. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular cAMP levels. N-(2,4-dichlorophenyl)pyridine-3-carboxamide blocks the binding of adenosine to adenosine A1 receptors, thereby preventing the activation of the receptor and the downstream signaling pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In the central nervous system, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase neuronal excitability and reduce the threshold for seizure activity. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in ischemic brain injury models. In the cardiovascular system, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase heart rate and contractility. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for the specific study of the effects of adenosine A1 receptor activation. N-(2,4-dichlorophenyl)pyridine-3-carboxamide is also readily available and relatively inexpensive. However, there are also limitations to the use of N-(2,4-dichlorophenyl)pyridine-3-carboxamide in lab experiments. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have off-target effects at high concentrations, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2,4-dichlorophenyl)pyridine-3-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase wakefulness in animal models, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of adenosine A1 receptors in the regulation of pain. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have analgesic effects in animal models, and further research is needed to determine the potential therapeutic applications of N-(2,4-dichlorophenyl)pyridine-3-carboxamide in pain management. Finally, the development of more selective and potent adenosine A1 receptor antagonists may help to overcome some of the limitations of N-(2,4-dichlorophenyl)pyridine-3-carboxamide and facilitate further research into the physiological and pathological roles of adenosine A1 receptors.
合成法
The synthesis of N-(2,4-dichlorophenyl)pyridine-3-carboxamide involves multiple steps, including the reaction of 2,4-dichloropyridine with ethyl 2-chloroacetate, followed by the reaction with sodium hydroxide to form an intermediate. The intermediate is then reacted with 2-amino-4-chlorobenzoic acid to form the final product, N-(2,4-dichlorophenyl)pyridine-3-carboxamide. This synthesis method has been well established and is widely used in scientific research.
科学的研究の応用
N-(2,4-dichlorophenyl)pyridine-3-carboxamide is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine A1 receptors are widely expressed in the central nervous system and play an important role in regulating neuronal activity. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been used to study the role of adenosine A1 receptors in various physiological and pathological conditions, including epilepsy, Parkinson's disease, and ischemic brain injury.
特性
製品名 |
N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-4-11(10(14)6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChIキー |
LVAIAQLHWYBDNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)



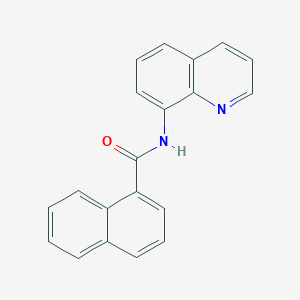
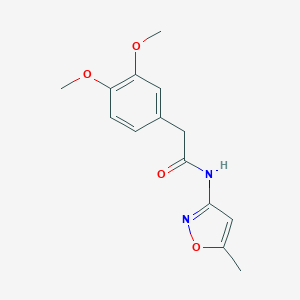
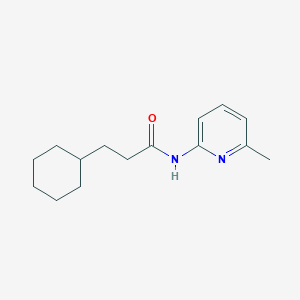

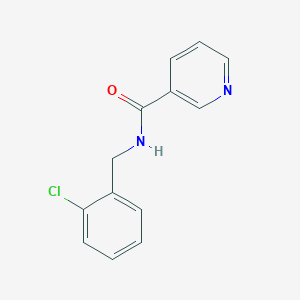
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
